(R)-Crinecerfont
Description
Properties
IUPAC Name |
4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClFN2OS/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAKXXNRGSLYTQ-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10996687 | |
| Record name | 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10996687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752253-39-7 | |
| Record name | 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-2-propyn-1-yl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=752253-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SSR 125543 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752253397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10996687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CRINECERFONT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFT24BX55I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chemical Synthesis of Crinecerfont
The synthesis of Crinecerfont (IUPAC name: N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine) hinges on stereoselective coupling reactions and purification techniques to achieve the desired enantiomeric purity.
Key Synthetic Steps
The process begins with the preparation of the (S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethylamine intermediate, which is synthesized via asymmetric hydrogenation of a prochiral enamine precursor using a chiral ruthenium catalyst. Subsequent coupling with 5-methyl-1,3-thiazol-2-amine derivatives involves:
- Activation of the thiazole amine : Treatment with propiolic acid chloride under basic conditions (e.g., triethylamine) in dichloromethane (DCM) at 0–5°C.
- Nucleophilic substitution : Reaction with the chiral amine intermediate at 25°C for 12 hours, yielding the crude product.
- Purification : Chromatography on silica gel (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water to achieve >99% purity.
Table 1: Reaction Conditions for Crinecerfont Synthesis
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Amine activation | Propiolic acid chloride, DCM, 0–5°C | 85% | 95% |
| Coupling | Chiral amine, triethylamine, 25°C | 75% | 90% |
| Purification | Silica gel chromatography | 92% | >99% |
Optimization of Synthetic Routes
Analytical Characterization
Quality control of Crinecerfont requires multi-technique validation:
Table 2: Analytical Methods for Crinecerfont
Pharmaceutical Formulation Strategies
Crinecerfont’s poor aqueous solubility (45 µg/mL in water) necessitates advanced formulation approaches.
Solid Dispersion Techniques
Spray-dried dispersions with hydroxypropyl methylcellulose (HPMC) and Soluplus® enhanced solubility 10-fold. A 1:2 drug-to-polymer ratio achieved 90% dissolution in 60 minutes.
Hydrochloride Salt Formation
Conversion to the hydrochloride salt (CAS 321839-75-2) improved stability and bioavailability. Key steps include:
- Salt formation : Crinecerfont free base + HCl in ethanol/water (1:1), pH 2.5–3.0.
- Crystallization : Slow cooling from 60°C to 4°C to obtain needle-shaped crystals.
Table 3: Stability of Crinecerfont Hydrochloride
| Condition | Time | Purity Retention |
|---|---|---|
| 25°C/60% RH | 6 months | 99.2% |
| 40°C/75% RH | 3 months | 98.5% |
Scale-Up and Manufacturing Challenges
Purification at Scale
Centrifugal partition chromatography (CPC) replaced traditional column chromatography for kilogram-scale batches, reducing solvent consumption by 40%.
Regulatory-Grade Production
Current Good Manufacturing Practice (cGMP) batches utilize:
- Reactor size : 500 L stainless steel jacketed reactor.
- In-process controls : Online HPLC monitoring for real-time adjustments.
Chemical Reactions Analysis
Types of Reactions
Crinecerfont undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols .
Scientific Research Applications
Treatment of Classic Congenital Adrenal Hyperplasia
Crinecerfont has been primarily studied for its effectiveness in treating classic CAH. The following key studies highlight its efficacy:
- Phase 3 Clinical Trials : The CAHtalyst studies involved both pediatric and adult populations, demonstrating that crinecerfont significantly reduces levels of androstenedione—a key androgen—in patients with CAH. In a study involving 103 children, those treated with crinecerfont showed an 18% reduction in glucocorticoid dosage while maintaining hormonal balance compared to a placebo group .
- Safety and Tolerability : The trials reported that crinecerfont was well-tolerated, with common adverse effects including headaches and mild gastrointestinal symptoms. Importantly, participants experienced fewer adverse effects compared to traditional glucocorticoid therapies .
Reduction of Corticosteroid Dependence
Crinecerfont has shown promise in reducing dependency on corticosteroids among patients with CAH. In a parallel study involving adults, patients taking crinecerfont were able to maintain lower levels of adrenal hormones while significantly reducing their glucocorticoid intake . This is particularly beneficial as long-term steroid use can lead to serious side effects, including growth suppression and metabolic disturbances.
Data Tables
| Study Phase | Population | Duration | Key Findings |
|---|---|---|---|
| Phase 2 | Adolescents (14-17 years) | 14 days | Significant reduction in ACTH and androstenedione levels; well-tolerated |
| Phase 3 | Children (0-17 years) | 28 weeks | 18% reduction in glucocorticoid dose; maintained hormonal control |
| Phase 3 | Adults | 24 weeks | Effective reduction in adrenal androgens; lower glucocorticoid requirements |
Case Studies
Case Study 1: Pediatric Application
In a clinical trial involving children diagnosed with classic CAH, crinecerfont was administered alongside standard glucocorticoid therapy. Results indicated that after 28 weeks, children receiving crinecerfont maintained stable androgen levels while requiring significantly lower doses of hydrocortisone compared to the placebo group .
Case Study 2: Adult Application
A separate study focused on adults with CAH showed that crinecerfont not only reduced the levels of adrenal androgens but also allowed for a gradual tapering of glucocorticoids without compromising hormonal balance. Patients reported improved quality of life due to fewer side effects associated with lower steroid doses .
Mechanism of Action
Crinecerfont exerts its effects by antagonizing corticotropin-releasing factor type 1 receptors in the pituitary gland. This decreases the levels of adrenocorticotropic hormone, which in turn reduces the production of adrenal androgens. This mechanism helps alleviate symptoms associated with congenital adrenal hyperplasia .
Comparison with Similar Compounds
Key Mechanisms and Targets
Clinical Efficacy
- Phase II Studies : In adolescents, 14-day treatment with Crinecerfont (50 mg twice daily) reduced ACTH (57.1%), 17OHP (69.5%), A4 (58.3%), and testosterone (76.2% in females) .
- Phase III Trials :
Comparison with Standard Therapies
Glucocorticoids (GCs)
GCs (e.g., hydrocortisone, prednisone) are the standard treatment to replace cortisol and suppress ACTH. However, supraphysiological doses are often required, leading to long-term complications:
Key Advantages of Crinecerfont Over GCs
Comparison with Other CRF1 Antagonists
While Crinecerfont is the first CRF1 antagonist approved for CAH, other CRF1 inhibitors (e.g., Verucerfont, Pexacerfont, Tildacerfont) have been studied in stress-related disorders but lack CAH-specific data .
Differentiating Factors of Crinecerfont
- CAH-Specific Efficacy : Demonstrated in phase III trials across age groups .
- Dosing Optimization : 50–100 mg twice daily balances efficacy and tolerability .
- Regulatory Milestones : FDA-approved in 2024 for CAH, with orphan drug designation in the US/EU .
Research Findings and Data Tables
Biological Activity
Crinecerfont is a novel corticotropin-releasing factor type 1 (CRF1) receptor antagonist that has garnered attention for its therapeutic potential in managing congenital adrenal hyperplasia (CAH), particularly the classic form due to 21-hydroxylase deficiency (21OHD). This compound has been studied extensively for its ability to lower elevated adrenal androgens and improve glucocorticoid dosing in affected individuals.
Crinecerfont functions by antagonizing the CRF1 receptor, which plays a critical role in the hypothalamic-pituitary-adrenal (HPA) axis. By inhibiting this receptor, crinecerfont reduces the secretion of adrenocorticotropic hormone (ACTH), subsequently leading to decreased production of adrenal androgens such as androstenedione and testosterone. This mechanism is particularly beneficial for patients with CAH, who typically experience excessive androgen production due to impaired cortisol synthesis.
Phase 2 Studies
A pivotal open-label Phase 2 study evaluated crinecerfont in adolescents with classic 21OHD. Participants received an oral dose of 50 mg twice daily for 14 days. Key findings from this study included:
- Reduction in Hormones :
Phase 3 Trials
The Phase 3 CAHtalyst trials further investigated crinecerfont's efficacy and safety in both pediatric and adult populations. The results highlighted significant findings:
-
Adult Study Results :
- A total of 182 participants were randomized, with 122 receiving crinecerfont . After 24 weeks, the crinecerfont group achieved a 27.3% reduction in glucocorticoid doses compared to a 10.3% reduction in the placebo group (P < 0.001).
- Androstenedione levels decreased significantly by an average of 299 ng/dL in the crinecerfont group, while they increased by 45.5 ng/dL in the placebo group (P < 0.001) .
- Pediatric Study Results :
Summary of Efficacy Data
| Study Phase | Population | Reduction in ACTH | Reduction in 17OHP | Reduction in Androstenedione | Glucocorticoid Dose Change |
|---|---|---|---|---|---|
| Phase 2 | Adolescents | -57% | -69% | -58% | N/A |
| Phase 3 | Adults | N/A | N/A | -299 ng/dL | -27.3% |
| Phase 3 | Pediatrics | N/A | N/A | Significant decrease | -18% |
Safety Profile
Crinecerfont has demonstrated a favorable safety profile across studies. Common adverse events reported include mild headaches, fatigue, and increased body temperature . Importantly, the drug allows for significant reductions in glucocorticoid therapy, which is crucial for minimizing long-term side effects associated with high-dose glucocorticoid treatment.
Q & A
Q. What experimental designs are typically employed in clinical trials evaluating Crinecerfont’s efficacy in congenital adrenal hyperplasia (CAH)?
Clinical trials for Crinecerfont use randomized, placebo-controlled, double-blind designs with serial biomarker assessments. For example, phase 2/3 trials involve 14–28 weeks of treatment with twice-daily dosing (e.g., 50 mg). Participants undergo standardized glucocorticoid (GC) regimens, and biomarkers (ACTH, 17OHP, androstenedione, testosterone) are measured via timed blood sampling (e.g., 24-hour profiles at baseline and post-treatment). Morning GC doses are delayed during sampling to isolate Crinecerfont’s effects on adrenal hormone precursors .
Q. What biomarkers are prioritized to assess Crinecerfont’s mechanism of action in CAH?
Key biomarkers include ACTH (reflecting hypothalamic-pituitary-adrenal axis activity) and adrenal androgen precursors (17OHP, androstenedione). Reductions in these markers confirm Crinecerfont’s CRF1 receptor antagonism, which suppresses ACTH-driven steroidogenesis. In female patients, testosterone is also monitored, with ≥50% reductions considered clinically significant .
Q. How do researchers standardize glucocorticoid dosing during Crinecerfont trials to isolate drug effects?
Concomitant GC doses are maintained at pre-trial levels but administered after biomarker sampling windows (e.g., delayed until 10:00 AM during 24-hour sampling). This minimizes confounding effects of exogenous GCs on endogenous ACTH and adrenal hormone measurements .
Advanced Research Questions
Q. What statistical methods address missing data in Crinecerfont trials, particularly for secondary endpoints like physiological GC dose achievement?
Tipping-point analysis and conservative imputation are used. For example, in phase 3 trials, missing data for the endpoint “physiological GC dose with androstenedione control” were handled by counting missing Crinecerfont-group participants as non-responders and placebo-group missing data as responders. Sensitivity analyses (e.g., complete-case analysis) validate robustness, ensuring results remain statistically significant despite data gaps .
Q. How do researchers reconcile discrepancies in hormone reduction efficacy between adolescent and adult CAH populations?
Adolescent trials show comparable percentage reductions in ACTH (57.1%) and androstenedione (58.3%) to adults, but absolute hormone levels may vary due to puberty-related hormonal fluctuations. Post-hoc analyses stratify by age and pubertal status, while longitudinal studies track whether adolescent hormone normalization correlates with long-term outcomes (e.g., growth velocity) .
Q. What pharmacokinetic (PK) parameters are critical for optimizing Crinecerfont dosing in pediatric patients?
AUC0-24h (area under the concentration-time curve) is a key PK metric. In adolescents, a median AUC0-24h of 25.5 μg·hour/mL was observed with 50 mg twice-daily dosing, aligning with adult exposure levels. Population PK modeling adjusts for body weight and metabolic differences in pediatric cohorts to maintain therapeutic efficacy .
Q. How do phase 3 trials control for placebo effects in assessing Crinecerfont’s impact on GC dose reduction?
Blinded protocols with placebo arms are used, and GC dose adjustments are protocol-defined (e.g., reductions only permitted if androstenedione is controlled). In adults, Crinecerfont achieved a −27.3% GC dose reduction vs. −10.3% for placebo, with 63% of Crinecerfont patients reaching physiological doses vs. 18% on placebo. Placebo-corrected analyses isolate drug-specific effects .
Methodological Considerations for Future Research
Q. What experimental frameworks are recommended for long-term safety monitoring of Crinecerfont?
Open-label extension studies track adverse events (AEs) over ≥1 year. In phase 2, 13/14 AEs were mild (e.g., headache), with no serious AEs reported. Future trials should integrate bone density scans, metabolic panels, and neuropsychiatric assessments to evaluate chronic use risks .
Q. How can preclinical models elucidate Crinecerfont’s impact on adrenal hyperplasia morphology?
CRF1 receptor knockout murine models or human adrenal cell cultures can assess glandular hypertrophy changes post-Crinecerfont exposure. Histological analyses (e.g., adrenal weight, zona reticularis thickness) paired with hormone assays may validate dose-dependent morphological improvements .
Q. What adaptive trial designs could accelerate Crinecerfont’s investigation in non-classic CAH?
Bayesian phase 2/3 seamless designs with biomarker-driven enrollment (e.g., elevated 17OHP) may reduce trial duration. Enrichment strategies focusing on patients with poor GC control at baseline improve statistical power for detecting treatment effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
